(R)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-[(2R)-3-oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c11-8(12)6-7-9(13)15-10(14-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPFASHFOHXEAY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(C(=O)O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H](C(=O)O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)acetic acid, with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol, is a compound of interest in various biological and pharmacological studies. This article explores its biological activities, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. It is characterized by the presence of a dioxaspirodecane moiety, which is known to influence the interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O5 |
| Molecular Weight | 214.21 g/mol |
| Purity | ≥95% |
Biological Activity
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including colon and liver cancer cells. The mechanism involves the activation of pro-apoptotic proteins and cell cycle arrest through modulation of key signaling pathways such as FOXO3 .
Case Study: Apoptosis Induction
- Cell Lines Tested: NCI-H1975 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer)
- IC50 Values: Demonstrated cytotoxic effects with IC50 values ranging from 10 µM to 20 µM depending on the cell line.
- Mechanism: Increased phosphorylation of β-catenin leading to its degradation, thereby promoting apoptosis.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. In various assays, it has shown the ability to scavenge free radicals and inhibit lipid peroxidation.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 156.3 |
| Lipid Peroxidation Inhibition | 155.7 |
These findings suggest that this compound could be beneficial in preventing oxidative stress-related diseases .
3. Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This activity could be linked to its structural features that allow it to modulate inflammatory pathways effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Cell Signaling Pathways: The compound affects pathways involved in cell survival and apoptosis.
- Free Radical Scavenging: Its ability to donate electrons helps neutralize harmful free radicals.
- Cytokine Regulation: Influences the expression of cytokines involved in inflammation.
Summary of Research Findings
Recent studies highlight the potential of this compound as a candidate for further development in therapeutic applications:
- Antitumor Activity: Effective against multiple cancer cell lines with mechanisms involving apoptosis.
- Antioxidant Properties: Significant free radical scavenging capabilities demonstrated in vitro.
- Potential Anti-inflammatory Effects: Preliminary data suggest modulation of inflammatory responses.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds derived from the dioxaspiro framework exhibit significant antimicrobial activity. The structural features of (R)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)acetic acid contribute to its effectiveness against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, making them potential candidates for developing new antibiotics .
Pain Management
The compound has also been investigated for its analgesic properties. Preliminary studies suggest that it may act on specific pain pathways, providing a basis for the development of new pain relief medications. Its efficacy in pain management is attributed to its ability to modulate neurotransmitter release and inhibit inflammatory processes .
Asymmetric Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids. The compound's unique spirocyclic structure allows for the formation of chiral centers during synthesis, which is crucial in producing enantiomerically pure compounds used in pharmaceuticals .
Stereoselective Reactions
The compound has been utilized in stereoselective reactions such as Diels-Alder reactions and Wittig reactions, showcasing its versatility in organic synthesis. These reactions benefit from the compound's ability to facilitate the formation of complex molecular architectures while maintaining high stereochemical fidelity .
Potential Therapeutic Uses
Neurological Disorders
Emerging research suggests that this compound may have therapeutic potential in treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety .
Cancer Research
Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is necessary to explore its mechanisms of action and therapeutic efficacy in oncology .
- Synthesis of α-Hydroxyalkanoic Acids
- Antimicrobial Activity Assessment
- Analgesic Efficacy Study
Comparison with Similar Compounds
Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetate
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic Acid
- Structural Features: Contains two carboxylic acid groups at positions 2 and 3, increasing acidity (pKa ~2–3) compared to the mono-acid target compound (pKa ~4–5) .
- Crystallography : Exhibits a chair conformation for the cyclohexane ring, similar to the target compound, but with shorter hydrogen bonds due to the dicarboxylic motif (O–H···O distances: 1.85–2.10 Å) .
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic Acid
Crystallographic Data
Functional and Application-Based Differences
- Asymmetric Synthesis : The target compound’s chiral spirocenter is critical for enantioselective synthesis of α-hydroxy acids (e.g., mandelic acid derivatives) .
- Pharmaceutical Relevance :
- Orlistat Analogs : Spirocyclic compounds like the diaza derivative (CAS: 790725-81-4) are explored as lipase inhibitors, differing from the target’s role in synthetic intermediates .
- Material Science : Dicarboxylic derivatives serve as ligands in metal-organic frameworks (MOFs) due to their chelating ability .
Preparation Methods
Spirocyclic Ring Formation via Ketone Protection
The 1,4-dioxaspiro[4.5]decane scaffold is typically constructed by protecting a cyclic ketone with ethylene glycol. For example, 1,4-dioxaspiro[4.5]decan-8-one is synthesized via acid-catalyzed cyclization of cyclohexanone with ethylene glycol . Adapting this method, the 3-oxo group can be introduced by oxidizing a secondary alcohol precursor.
Key Reaction Conditions
-
Catalyst : p-Toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions .
-
Work-Up : Aqueous extraction followed by sodium sulfate drying and solvent evaporation .
Enantioselective Synthesis of the (R)-Configuration
Achieving the (R)-stereochemistry requires chiral auxiliaries or asymmetric catalysis. A promising approach involves:
-
Chiral Resolution : Using (R)-3-(Boc-Amino)-3-propanoic acid as a chiral building block .
-
Asymmetric Alkylation : Employing Evans oxazolidinones to control stereochemistry during acetic acid sidechain introduction .
Optimized Conditions
Functional Group Interconversion and Oxidation
The 3-oxo group is installed via oxidation of a secondary alcohol intermediate. Common oxidants include pyridinium chlorochromate (PCC) or Jones reagent.
Oxidation Protocol
-
Substrate : 3-Hydroxy-1,4-dioxaspiro[4.5]decane.
Purification and Characterization
Final purification employs flash chromatography (silica gel, dichloromethane/ethyl acetate) followed by recrystallization. Structural confirmation uses:
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing enantiomerically pure (R)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)acetic acid?
- Methodology : The compound is synthesized via a Lewis acid (e.g., BF₃·OEt₂)-catalyzed Prins/pinacol cascade reaction starting from L-(-)-malic acid. Key steps include:
- Reacting malic acid with cyclohexanone in dry ether under controlled temperatures (0°C initially, then room temperature).
- Washing with aqueous NaOAc and brine to remove side products.
- Recrystallization from ethyl acetate/n-hexane (1:1 v/v) to achieve high enantiomeric purity (83% yield, [α]²⁰_D = +6.6° in CHCl₃) .
- Critical Parameters : Reaction time (12 hours), solvent purity, and recrystallization solvent ratios are critical for yield and optical purity.
Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?
- Methodology : Single-crystal X-ray diffraction (Bruker Kappa APEXII CCD diffractometer) with SHELXL refinement reveals:
- Spirocyclic Core : A 1,4-dioxaspiro[4.5]decan-3-one fused to a cyclohexylidene group in a chair conformation.
- Key Data : Space group P2₁2₁2₁, unit cell dimensions a = 6.7098 Å, b = 10.3463 Å, c = 15.3175 Å, and V = 1063.37 ų .
- Refinement Metrics : R1 = 0.041, wR2 = 0.123, with H-atoms constrained using riding models .
Q. What role does this compound play in asymmetric synthesis of α-hydroxy carboxylic acids?
- Methodology : As a chiral intermediate, it enables stereoselective synthesis of α-hydroxy acids via:
- Oxidation/Reduction : Controlled oxidation to carboxylic acids or reduction to alcohols.
- Enzyme Studies : Acts as a substrate analog to probe enzyme-substrate interactions (e.g., stereospecific hydrolases) .
Advanced Research Questions
Q. How can SHELXL refinement parameters be optimized for high-resolution structural analysis of this compound?
- Methodology :
- Data Collection : Use multi-scan absorption correction (e.g., SADABS) with Tmin/Tmax = 0.948/0.963 to minimize errors .
- Refinement : Apply weighting scheme w = 1/[σ²(F₀²) + (0.0907P)² + 0.0732P], where P = (F₀² + 2Fc²)/3. Extinction correction (SHELXL97) with coefficient k = 0.077(9) improves accuracy .
- Validation : Check Δρmax/Δρmin (<0.31 eÅ⁻³) and (Δ/σ)max <0.001 to ensure model reliability .
Q. What experimental and computational approaches resolve contradictions in spirocyclic ring puckering dynamics?
- Methodology :
- Crystallography : Compare puckering amplitudes (e.g., Cremer-Pople coordinates) derived from X-ray data to detect deviations from ideal chair conformations .
- DFT Modeling : Optimize spirocyclic geometry using B3LYP/6-311+G(d,p) to validate experimental puckering parameters .
- Case Study : The cyclohexylidene group’s chair conformation (observed experimentally) aligns with computational predictions, ruling out pseudorotation artifacts .
Q. How can enantiomeric purity be rigorously validated beyond optical rotation measurements?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (95:5) to separate enantiomers (retention time differences >2 min).
- NMR Chiral Shift Reagents : Eu(hfc)₃ induces distinct ¹H NMR splitting for (R)- and (S)-enantiomers (e.g., δ 4.72 ppm for the title compound) .
- X-ray Anomalous Dispersion : Flack parameter (x ≈ 0.02) confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
